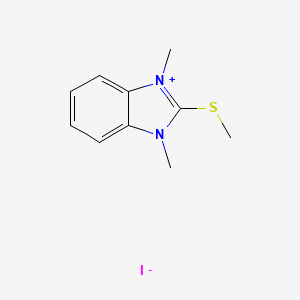
1,3-dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide is a heterocyclic organic compound It is characterized by the presence of a benzodiazole ring system with methyl and methylsulfanyl substituents, and an iodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide typically involves the alkylation of a benzodiazole precursor. One common method is the reaction of 1,3-dimethylbenzodiazole with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride.
Substitution: The iodide ion can be substituted with other nucleophiles like chloride or bromide using appropriate halide salts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium chloride, sodium bromide.
Major Products
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of halogenated benzodiazole derivatives.
Scientific Research Applications
1,3-Dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-phenyl-1H-benzodiazol-3-iumiodide: Similar structure but with a phenyl group instead of a methylsulfanyl group.
2-Methylsulfanyl-1,4-dihydropyrimidine derivatives: Compounds with a similar methylsulfanyl group but different core structures.
Uniqueness
1,3-Dimethyl-2-(methylsulfanyl)-1H-1,3-benzodiazol-3-iumiodide is unique due to the combination of its benzodiazole core and the presence of both methyl and methylsulfanyl substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C10H13IN2S |
|---|---|
Molecular Weight |
320.20 g/mol |
IUPAC Name |
1,3-dimethyl-2-methylsulfanylbenzimidazol-3-ium;iodide |
InChI |
InChI=1S/C10H13N2S.HI/c1-11-8-6-4-5-7-9(8)12(2)10(11)13-3;/h4-7H,1-3H3;1H/q+1;/p-1 |
InChI Key |
INVGEKZFFFXYSY-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2[N+](=C1SC)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



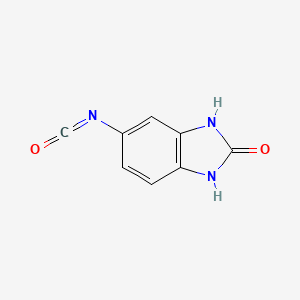
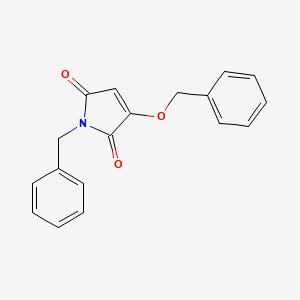
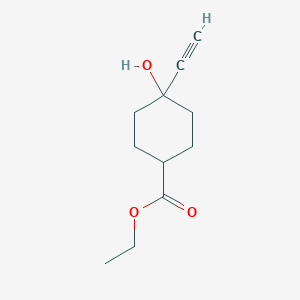



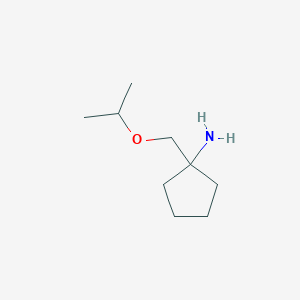
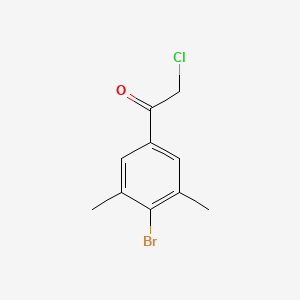
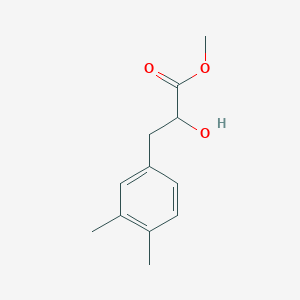
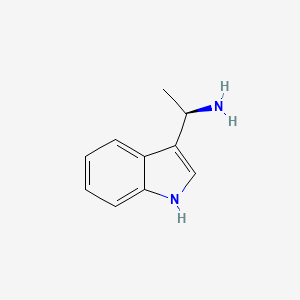

![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)cyclopropan-1-ol](/img/structure/B13610186.png)

